molecular formula C12H13BrClN3O B12310474 n-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride

n-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride

Cat. No.: B12310474
M. Wt: 330.61 g/mol
InChI Key: LWOKNXLVTPDCAZ-UHFFFAOYSA-N
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Description

N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclopropanamine group attached to a 1,3,4-oxadiazole ring, which is further substituted with a 2-bromophenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Cyclopropanation: The cyclopropanamine moiety can be introduced via a cyclopropanation reaction, often involving the use of diazo compounds and transition metal catalysts.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: The oxadiazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring and the bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride
  • N-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride
  • N-{[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride

Uniqueness

N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride is unique due to the specific substitution pattern on the phenyl ring and the presence of the cyclopropanamine moiety. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H13BrClN3O

Molecular Weight

330.61 g/mol

IUPAC Name

N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine;hydrochloride

InChI

InChI=1S/C12H12BrN3O.ClH/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8;/h1-4,8,14H,5-7H2;1H

InChI Key

LWOKNXLVTPDCAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=NN=C(O2)C3=CC=CC=C3Br.Cl

Origin of Product

United States

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